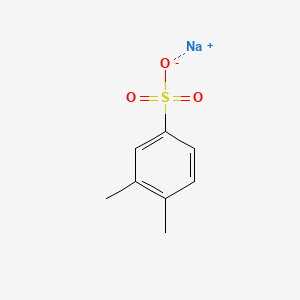

Sodium xylenesulfonate

Overview

Description

Sodium xylenesulfonate (SXS) is a compound that exhibits hydrotropic properties, which means it can enhance the solubility of other substances in water. This characteristic is particularly useful in the formulation of various products, such as detergents and personal care items. The studies provided offer insights into the behavior of SXS in different contexts, such as its interaction with lecithin, a common emulsifier, and its role in microemulsion systems .

Synthesis Analysis

While the provided papers do not explicitly describe the synthesis of this compound, they do provide information on its use and behavior in aqueous solutions. For instance, the interaction of SXS with lecithin in water has been studied, which could imply that SXS is readily available and used in combination with other amphiphilic molecules for its solubilizing properties .

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through crystallography. The sodium salt of m-xylenesulfonate monohydrate forms a monoclinic structure with alternative stacks of m-xylenesulfonate and water molecules. The sodium ions are situated at the centers of octahedra formed with oxygen atoms from the SO3 group and water molecules, which is indicative of the ionic nature of the compound and its potential for forming hydrogen bonds .

Chemical Reactions Analysis

The papers do not directly address specific chemical reactions involving this compound. However, they do discuss the compound's role in the solubilization process and its interaction with other molecules at interfaces, which can be considered a form of chemical behavior. For example, SXS's ability to increase the solubility of lecithin and its cooperative association with amphiphiles are key aspects of its chemical functionality in solution .

Physical and Chemical Properties Analysis

This compound's physical and chemical properties have been studied through various methods, including vapor pressure measurements, surface tension, conductivity, and partial molar volume determinations. These studies have provided complementary information about the potential association structures of SXS in solution. Notably, no sudden change in these properties was observed, which suggests that the association of SXS with other molecules, such as lecithin, takes place gradually rather than through a micellization process typical of surfactants .

Furthermore, molecular dynamics simulations have been used to study the effects of sodium cetyl-m-xylenesulfonate, a derivative of SXS, on the oil-water interface. These simulations have shown that sodium cetyl-m-xylenesulfonate can effectively increase the thickness of the oil-water film, which is important for applications such as oil recovery. The study also examined the diffusion coefficients of oil and water molecules in the presence of the surfactant, providing insight into the dynamics of the oil-water interface .

Scientific Research Applications

Hydrotrope and Solubilizer

Sodium xylenesulfonate is commonly used as a hydrotrope, an organic compound that increases the solubility of other molecules in water. It is a key component in various shampoos and liquid detergents, constituting up to 10% of the total solution. Its role in enhancing solubility is crucial due to its widespread use in household products (National Toxicology Program technical report series, 1998).

Effect on Solubility of Lecithin

Research has shown that this compound can effectively increase the solubility of lecithin in aqueous solutions. This interaction is cooperative between this compound and lecithin, and a model has been proposed to explain this behavior, highlighting its role in the formation of association structures in solutions (Journal of colloid and interface science, 2001).

Optimization in Detergent Production

In the production of liquid detergents, this compound plays a significant role. Studies have focused on optimizing the preparation of hydrotropes, including this compound, for use in detergents. These studies involve determining the ideal conditions for sulfonation processes and evaluating the effectiveness of this compound as a hydrotrope agent (Chemometrics and Intelligent Laboratory Systems, 2006).

Molecular Structure Analysis

The molecular structure of sodium 4-m-xylenesulfonate monohydrate has been studied to understand its formation and properties better. This research provides insights into the arrangement of this compound molecules and their interactions, essential for applications in various fields (Acta Crystallographica Section C-crystal Structure Communications, 1992).

Interaction with Water in Microemulsions

This compound's activity in microemulsion phases has been studied, focusing on its equilibrium concentration and its influence on the formation of vesicles. This research is significant for understanding its behavior in complex systems like microemulsions, particularly in the context of surfactants and solubilization processes (Langmuir, 2001).

Environmental Impact and Wastewater Treatment

This compound has been evaluated for its impact on zinc removal from wastewater. This study is particularly relevant in the context of environmental regulations and the shift from solvent-based to aqueous-based metal cleaning systems. Understanding the interactionsof this compound with wastewater treatment processes is vital for ensuring compliance with environmental standards and efficient metal removal (Journal of Environmental Engineering, 1998).

Oil-Water Interface Study

Molecular dynamics simulation has been used to study the effects of sodium cetyl-m-xylenesulfonate on the oil-water interface. This research is significant for understanding the behavior of this compound in complex systems, such as its role in increasing the thickness of the oil-water film and potentially improving oil recovery (Russian Journal of Physical Chemistry A, 2021).

Synthesis and Applications in Chemistry

Various studies have focused on the synthesis and optimization of this compound and its derivatives for different applications. This includes its role in the preparation of hydrotropes for detergents, interaction with other compounds in chemical processes, and potential applications in fields like materials science and battery technology (Chemometrics and Intelligent Laboratory Systems, 2000).

Vesicle Formation Kinetics

The kinetics of vesicle formation from this compound solutions have been studied, providing insights into the molecular mechanisms involved. This research is important for applications where controlled vesicle formation is crucial, such as in drug delivery systems and materials engineering (Colloid and Polymer Science, 1997).

Electrochemical Properties in Batteries

Research has also been conducted on the influence of hydrotropes like this compound on the solubilities and diffusivities of compounds used in aqueous flow batteries. This is important for improving the performance and efficiency of such batteries, with potential implications for renewable energy storage (ACS Omega, 2021).

Mechanism of Action

Target of Action

Sodium xylenesulfonate primarily targets the interface between water and oil . It acts as a surfactant, reducing the surface tension between these two immiscible liquids .

Mode of Action

This compound interacts with its targets by reducing the surface tension between water and oil, which allows the product to spread evenly and cleanse more effectively . As a hydrotrope, it increases the solubility of other ingredients, particularly in water-based formulations .

Biochemical Pathways

Its role as a surfactant and hydrotrope suggests that it may influence the distribution and solubility of various compounds within a solution .

Pharmacokinetics

As a surfactant and hydrotrope, it is likely to influence the bioavailability of other compounds in a formulation by enhancing their solubility .

Result of Action

The primary result of this compound’s action is the enhanced solubility of other ingredients in a formulation . This leads to more effective cleansing and spreading of the product .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and pH. For example, in conjunction with non-ionic surfactants, it can raise the cloud point of the solution, allowing clear liquids to be obtained at higher temperatures . This enables additional control of the foaming characteristics and performance .

Safety and Hazards

Sodium xylenesulfonate is classified as a tier 1 chemical and requires a hazard assessment only . It is readily biodegradable and does not bioaccumulate . It is expected to have low potential to bind to sediment and soil . It is of low toxicity concern to aquatic organisms . It is a flammable material and can cause moderate irritation to skin and eye . Harmful products of combustion are CO, CO2, and so on .

Future Directions

properties

IUPAC Name |

sodium;3,4-dimethylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S.Na/c1-6-3-4-8(5-7(6)2)12(9,10)11;/h3-5H,1-2H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUCDWLYKDRVKMI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO3S | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274034 | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Xylenesulfonic acid, sodium salt is an odorless white crystalline powder. (NTP, 1992), White solid; [ICSC] Colorless solid; [CHEMINFO] Faintly beige powder; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium xylenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7184 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

315 °F at 760 mmHg (NTP, 1992), 157 °C | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 40 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 (NTP, 1992) - Denser than water; will sink | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Density |

6.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 6.45 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS RN |

1300-72-7; 29734-26-7, 827-93-0, 1300-72-7 | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium xylenesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001300727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Xylenesulfonic acid, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium xylenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM O-XYLENE-4-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYF82G7KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/776 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

81 °F (NTP, 1992), 27 °C | |

| Record name | XYLENESULFONIC ACID, SODIUM SALT | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21232 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SODIUM XYLENESULFONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1514 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

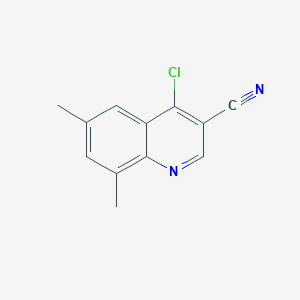

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride](/img/structure/B1323322.png)

![tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate](/img/structure/B1323324.png)